molecular formula C24H25NO6 B11389757 1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11389757
M. Wt: 423.5 g/mol
InChI Key: VYGWVLJZCJPEQG-UHFFFAOYSA-N
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Description

1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique chromeno-pyrrole structure, which imparts specific chemical and physical properties.

Preparation Methods

The synthesis of 1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Chromeno-Pyrrole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of ethoxy, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes several types of chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with similar compounds such as:

    1-(3-HYDROXY-4-METHOXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Differing by the position of the hydroxy and ethoxy groups.

The uniqueness of 1-(3-ETHOXY-4-HYDROXYPHENYL)-2-(3-HYDROXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific functional groups and their positions, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO6/c1-4-30-17-12-15(6-7-16(17)27)21-20-22(28)19-14(3)10-13(2)11-18(19)31-23(20)24(29)25(21)8-5-9-26/h6-7,10-12,21,26-27H,4-5,8-9H2,1-3H3

InChI Key

VYGWVLJZCJPEQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=CC(=CC(=C4C3=O)C)C)O

Origin of Product

United States

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